molecular formula C18H28BFN2O5 B1447781 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid CAS No. 1704064-07-2

4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid

Cat. No. B1447781
M. Wt: 382.2 g/mol
InChI Key: FGFINSBWXXPWIQ-UHFFFAOYSA-N
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Description

The compound “4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis . The presence of a boronic acid group suggests potential uses in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, a boronic acid group, and a fluorophenyl group . The Boc group is attached to the nitrogen atom of the piperazine ring, and the propoxy linker connects the piperazine ring to the fluorophenyl group .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound similar to 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid, was synthesized via a condensation reaction involving carbamimide and 3-fluorobenzoic acid. The resulting compound was characterized by various spectroscopic methods and crystallized in the monoclinic crystal system. It showed weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture. Despite its structural sophistication, it exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Pharmacological Activity

A related compound, a (4-piperidinyl)-piperazine derivative, was identified as a potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitor during the search for effective compounds against metabolic disorders. The optimization process led to the identification of the fluorine-substituted tert-butoxycarbonyl group as an essential component for the compound's efficacy (Chonan et al., 2011).

Molecular Architecture

Another compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), shares structural similarities with the compound . It was synthesized and characterized, highlighting the importance of the piperazine ring's conformation and the dihedral angles formed between the piperazine ring and the benzene ring. This structural insight can be useful for understanding the chemical behavior and potential applications of similar compounds (Faizi et al., 2016).

Antimicrobial Properties

Compounds with structures resembling 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid have been investigated for their antimicrobial properties. For instance, the para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety were screened for in vitro antimicrobial activity against various microbes. The study revealed a specific structure-activity relationship, highlighting the potential of these compounds as antimicrobial agents (Malík et al., 2013).

Pharmaceutical Synthesis

In the realm of pharmaceutical synthesis, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was synthesized using a modified Bruylants approach. The compound's novel chemistry and the presence of a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure make it a pharmacologically relevant core (Gumireddy et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-fluoro-4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BFN2O5/c1-18(2,3)27-17(23)22-10-8-21(9-11-22)7-4-12-26-16-6-5-14(19(24)25)13-15(16)20/h5-6,13,24-25H,4,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFINSBWXXPWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115624
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid

CAS RN

1704064-07-2
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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